molecular formula C8H16N2O2S2 B033000 Propanamide, 3,3'-dithiobis[n-methyl- CAS No. 999-72-4

Propanamide, 3,3'-dithiobis[n-methyl-

Cat. No. B033000
CAS RN: 999-72-4
M. Wt: 236.4 g/mol
InChI Key: QUHFFYTTZGTUQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 3,3'-dithiobis(succinimidyl propionate) and related derivatives involves reactions that acylate primary and secondary aliphatic amino groups under mild conditions. These reactions are highly efficient and allow for the quantitative introduction of functional groups into target molecules (Lomant & Fairbanks, 1976).

Molecular Structure Analysis

Investigations into the molecular structure of such compounds reveal intricate details about their geometry and electronic structure. For example, the crystal structure analysis and spectroscopic characterization of specific derivatives provide insights into their conformation and bonding arrangements, which are crucial for understanding their reactivity and interactions with other molecules (Durgun et al., 2016).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including acylation, thioacetalization, and cross-linking, demonstrating their versatility as chemical reagents. The reactive ester termini of some derivatives can react with amino groups to form stable linkages, which can be cleaved under specific conditions, showcasing their potential in reversible chemical modifications (Staros, 1982).

Physical Properties Analysis

The physical properties of these compounds, such as their melting points, solubility, and stability, are influenced by their molecular structure. Detailed characterization using techniques like X-ray crystallography and spectroscopy has provided valuable information on the physical aspects of these molecules, aiding in their application in various fields (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and functional group compatibility, are critical for the utility of these compounds in synthesis and material science. Studies on their reactivity patterns and mechanisms of action contribute to a deeper understanding of how these compounds can be employed in chemical transformations (Tanaka, Minami, & Kaji, 1987).

Scientific Research Applications

Protein Cross-linking and Membrane Permeability

One significant application of propanamide derivatives in scientific research is in the field of protein cross-linking. For instance, 3,3'-dithiobis(sulfosuccinimidyl propionate), a derivative involving a propanamide structure, has been utilized for its highly efficient protein cross-linking capabilities at physiological pH. This compound is particularly notable for its quantitative cleavability by reduction under mild conditions. It has been shown to effectively cross-link protein subunits without permeating cellular membranes, making it invaluable for studies involving intact cells and their extracellular components (Staros, 1982).

Anticancer Activity

Research into propanamide derivatives has also highlighted their potential in anticancer therapy. A study synthesized various L-cystine derivatives, including 3,3'-dithio bis-(2-amino-N-alkyl/aryl propanamides), and evaluated their anticancer activity. These compounds demonstrated significant cytotoxicity against certain cancer cell lines and were able to inhibit tumor growth in in vivo models, indicating a promising avenue for the development of new anticancer drugs (Sharma et al., 2002).

Antimicrobial Activity

Further studies have explored the antimicrobial potential of propanamide derivatives. For instance, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds displayed notable activity against a range of bacteria and fungi species, showcasing the versatility of propanamide derivatives in developing new antimicrobial agents (Evren et al., 2020).

Inflammation Inhibition

Propanamide derivatives have also been investigated for their potential as inflammation inhibitors. Studies have developed N-pyridinyl(methyl)indolylpropanamides that act as non-acidic non-steroidal anti-inflammatory drugs (NSAIDs). These compounds have been shown to effectively reduce inflammation in both topical and systemic models, with activity levels comparable to or higher than standard NSAIDs like ibuprofen (Dassonville et al., 2008).

properties

IUPAC Name

N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHFFYTTZGTUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCSSCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061375
Record name Propanamide, 3,3'-dithiobis[N-methyl-
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Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, 3,3'-dithiobis[n-methyl-

CAS RN

999-72-4
Record name 3,3′-Dithiobis[N-methylpropanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3'-Dithiobis(N-methylpropanamide)
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Record name Propanamide, 3,3'-dithiobis[N-methyl-
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Record name Propanamide, 3,3'-dithiobis[N-methyl-
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Record name 3,3'-dithiobis[N-methylpropionamide]
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Record name 3,3'-DITHIOBIS(N-METHYLPROPANAMIDE)
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